molecular formula C16H18FN3O2 B2767497 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1448029-50-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2767497
CAS No.: 1448029-50-2
M. Wt: 303.337
InChI Key: QYCUIKROLQOWRN-UHFFFAOYSA-N
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Description

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” is a synthetic organic compound that features a pyrazole ring, a cyclopropyl group, and a fluorophenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the cyclopropyl group: This step may involve the alkylation of the pyrazole ring with cyclopropyl halides under basic conditions.

    Attachment of the fluorophenoxyacetamide moiety: This can be done by reacting the intermediate with 2-fluorophenoxyacetic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenoxy or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide: Lacks the methyl group on the pyrazole ring.

    N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-chlorophenoxy)acetamide: Has a chlorine atom instead of a fluorine atom.

    N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide” lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-20-14(11-6-7-11)8-12(19-20)9-18-16(21)10-22-15-5-3-2-4-13(15)17/h2-5,8,11H,6-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUIKROLQOWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)COC2=CC=CC=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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